
Benzquinamide hydrochloride
Übersicht
Beschreibung
Benzquinamide hydrochloride is a discontinued antiemetic compound that was primarily used to prevent and treat nausea and vomiting associated with anesthesia and surgery. It possesses antihistaminic, mild anticholinergic, and sedative properties . The compound was first synthesized by Pfizer in the 1960s .
Vorbereitungsmethoden
The synthetic route for benzquinamide hydrochloride involves the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core structure.
Functionalization: The core structure is then functionalized with methoxy groups and an acetate group.
Final Assembly:
Industrial production methods for this compound are not well-documented due to its discontinued status. the general approach would involve large-scale synthesis following the same synthetic route with optimization for yield and purity.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The ester and carbamate groups in benzquinamide hydrochloride are susceptible to hydrolysis under acidic or basic conditions:
-
Mechanistic Insight :
The acetate ester at position 2 hydrolyzes to form acetic acid and a hydroxyl group. The diethylcarbamoyl group at position 3 undergoes cleavage to release diethylamine .
Oxidation Reactions
Methoxy (-OCH₃) and aromatic groups are potential sites for oxidation:
-
Structural Evidence :
The methoxy groups at positions 9 and 10 are electron-rich, making them prone to oxidative demethylation. This reactivity is consistent with benzquinamide’s structural analogs .
Reduction Reactions
The carbamate and ester functionalities can be reduced under specific conditions:
Substitution Reactions
Electrophilic aromatic substitution (EAS) is feasible at the aromatic rings:
Reaction Type | Conditions | Reagents | Products |
---|---|---|---|
Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | Nitro-substituted derivatives . |
Sulfonation | H₂SO₄, SO₃ | SO₃H⁺ | Sulfonic acid derivatives . |
-
Regioselectivity :
Substitution occurs preferentially at the para positions of the methoxy groups due to their electron-donating effects .
Stability Under Environmental Conditions
This compound degrades under specific conditions:
Synthetic Routes and Key Intermediates
While full synthetic pathways are proprietary, critical steps include:
-
Esterification : Introduction of the acetate group via acetic anhydride .
-
Carbamate Formation : Reaction of diethylamine with a carbonyl chloride intermediate .
-
Ring Closure : Cyclization under basic conditions to form the quinolizine core .
Comparative Reactivity Table
Functional Group | Reactivity | Primary Reactions |
---|---|---|
Ester (C-OAc) | High | Hydrolysis, reduction |
Carbamate (N-CO-NEt₂) | Moderate | Hydrolysis, reduction |
Methoxy (-OCH₃) | Low (unless oxidized) | Oxidation, electrophilic substitution |
Aromatic rings | Moderate | Electrophilic substitution, oxidation |
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Benzquinamide hydrochloride exhibits several pharmacological characteristics:
- Antiemetic Activity : It is primarily used to prevent nausea and vomiting, especially during surgical procedures. The compound can be administered intramuscularly or intravenously .
- Antihistaminic Properties : It acts as an antagonist at histamine H1 receptors, contributing to its antiemetic effects .
- Anticholinergic Effects : Benzquinamide also has mild anticholinergic properties, which may play a role in its ability to manage motion sickness and other nausea-inducing conditions .
- Sedative Effects : The compound has sedative properties that can help alleviate anxiety associated with nausea .
Clinical Applications
This compound has been utilized in various clinical settings:
- Surgical Anesthesia : It is commonly administered to prevent postoperative nausea and vomiting (PONV) in patients undergoing surgery .
- Motion Sickness : Its antihistaminic properties make it effective for treating motion sickness symptoms .
- Adjunct in Cancer Chemotherapy : Recent studies have explored its potential as an adjunct therapy in cancer treatment by enhancing the efficacy of chemotherapeutic agents against multidrug-resistant cancers .
Case Studies
Several case studies have documented the use of this compound:
- Postoperative Nausea Management :
-
Chemotherapy-Induced Vomiting :
- In vitro studies showed that benzquinamide increased drug accumulation in multidrug-resistant cell lines, suggesting its potential role in enhancing chemotherapy effectiveness. This was evidenced by increased cytotoxicity observed with chemotherapeutic agents when combined with benzquinamide treatment .
Wirkmechanismus
The exact mechanism of action of benzquinamide hydrochloride is not fully understood. it is believed to work through the antagonism of muscarinic acetylcholine receptors and histamine H1 receptors. This antagonism likely contributes to its antiemetic, antihistaminic, and mild anticholinergic effects .
Vergleich Mit ähnlichen Verbindungen
Benzquinamid-Hydrochlorid kann mit anderen Antiemetika wie folgenden verglichen werden:
Metoclopramid: Ein weiteres Antiemetikum mit einem anderen Wirkmechanismus, das hauptsächlich als Dopaminrezeptor-Antagonist wirkt.
Ondansetron: Ein selektiver Serotonin-5-HT3-Rezeptor-Antagonist, der zur Vorbeugung von Übelkeit und Erbrechen eingesetzt wird.
Promethazin: Ein Antihistaminikum mit Antiemetika-Eigenschaften, ähnlich wie Benzquinamid-Hydrochlorid, aber mit einem breiteren Anwendungsspektrum.
Benzquinamid-Hydrochlorid ist einzigartig aufgrund seiner Kombination aus antihistaminischen, milden anticholinergen und sedierenden Eigenschaften, die nicht häufig in anderen Antiemetika vorkommen .
Biologische Aktivität
Benzquinamide hydrochloride, a small molecule compound, has been primarily recognized for its role as an antiemetic , particularly in managing nausea and vomiting associated with anesthesia and surgical procedures. This article delves into the biological activities of this compound, exploring its mechanisms of action, pharmacological properties, and clinical implications based on diverse research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 440.97 g/mol
- CAS Number : 113-69-9
The precise mechanism by which this compound exerts its antiemetic effects remains partially understood. However, several studies suggest that it functions primarily through:
- Antagonism of Muscarinic Acetylcholine Receptors : Benzquinamide is believed to inhibit muscarinic receptors, which play a significant role in mediating nausea and vomiting responses.
- Histamine H1 Receptor Antagonism : The compound also acts as an antagonist at histamine H1 receptors, contributing to its anti-nausea effects .
- Inhibition of P-Glycoprotein (P-gp) : Research indicates that benzquinamide can inhibit P-glycoprotein-mediated drug efflux, enhancing the cytotoxicity of various anticancer agents in multidrug-resistant (MDR) cell lines .
Pharmacological Properties
Benzquinamide exhibits several pharmacological properties that contribute to its clinical efficacy:
- Antihistaminic Activity : Provides relief from nausea and motion sickness.
- Mild Anticholinergic Effects : Helps in reducing secretions and gastrointestinal motility.
- Sedative Effects : Can induce drowsiness, making it useful in pre-anesthetic settings .
Clinical Applications
This compound has been utilized in various clinical settings, particularly for:
- Prevention of Postoperative Nausea and Vomiting (PONV) : It has shown effectiveness in reducing the incidence of nausea and vomiting following surgery .
- Management of Motion Sickness : Its antihistaminic properties make it beneficial for treating symptoms associated with motion sickness .
Study 1: Efficacy in Preventing PONV
A systematic review analyzed the effectiveness of benzquinamide alongside other antiemetics in preventing PONV. The findings indicated that benzquinamide significantly reduced vomiting within 24 hours post-surgery compared to placebo .
Study 2: Anticancer Potentiation
Research demonstrated that benzquinamide enhances the cytotoxic effects of chemotherapeutic agents in MDR cell lines. This was evidenced by increased accumulation of drugs like daunorubicin when co-administered with benzquinamide, suggesting its potential utility in overcoming drug resistance in cancer therapy .
Data Table: Pharmacological Profile of this compound
Property | Value |
---|---|
Molecular Weight | 440.97 g/mol |
Bioavailability | 33% - 39% |
Half-Life | 1 - 1.6 hours |
Antagonism | Muscarinic acetylcholine receptors, Histamine H1 receptors |
P-Glycoprotein Inhibition | Yes |
Eigenschaften
IUPAC Name |
[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5.ClH/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25;/h10-11,17-19H,6-9,12-13H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNXGBVFTWMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920968 | |
Record name | 3-(Diethylcarbamoyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113-69-9 | |
Record name | Benzquinamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Diethylcarbamoyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-carbamoyl-N,N-diethyl-1,3,4,6,7,11b-hexahydro-9,11-dimethoxy-2H-benzo[a]quinolizin-2-yl acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.